Iralukast - 151581-24-7

Iralukast

Catalog Number: EVT-445800
CAS Number: 151581-24-7
Molecular Formula: C38H37F3O8S
Molecular Weight: 710.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iralukast is derived from the class of compounds that inhibit the activity of cysteinyl leukotrienes, which are inflammatory mediators involved in various pathological processes, including asthma and allergic reactions. Its mechanism of action involves blocking the receptors that these leukotrienes bind to, thereby reducing inflammation and bronchoconstriction.

Synthesis Analysis

The synthesis of Iralukast involves several chemical reactions that typically require careful control of conditions such as temperature, pH, and reaction time. While specific synthetic protocols may vary, the general approach includes:

  1. Starting Materials: The synthesis often begins with readily available precursors that can be chemically modified to form the desired structure.
  2. Reagents: Various reagents are employed to facilitate reactions such as alkylation, acylation, or cyclization.
  3. Reaction Conditions: Parameters such as solvent choice, temperature (often maintained at room temperature or slightly elevated), and reaction time (ranging from hours to days) are optimized for yield and purity.
  4. Purification: The final product is typically purified using techniques like chromatography to isolate Iralukast from unreacted materials and by-products.

Details on specific synthetic routes can be found in patent literature, where methodologies for producing ultra-pure forms of Iralukast are described .

Molecular Structure Analysis

Iralukast has the molecular formula C38H37F3O8SC_{38}H_{37}F_{3}O_{8}S and a CAS registry number of 151581-24-7. Its structure features a complex arrangement that includes:

  • Functional Groups: The presence of fluorine atoms contributes to its potency and selectivity as a receptor antagonist.
  • Chiral Centers: The molecule contains chiral centers that may influence its pharmacokinetic properties.
  • InChIKey: The InChIKey for Iralukast is IXJCHVMUTFCRBH-SDUHDBOFSA-N, which provides a unique identifier for its chemical structure.

The three-dimensional conformation of Iralukast allows it to effectively interact with cysteinyl leukotriene receptors, which is critical for its therapeutic action .

Chemical Reactions Analysis

Iralukast participates in various chemical reactions primarily related to its pharmacological activity:

  1. Binding Reactions: As a cysteinyl leukotriene receptor antagonist, Iralukast binds competitively to the CysLT receptors (CysLT1R and CysLT2R), inhibiting the action of endogenous leukotrienes.
  2. Metabolic Reactions: In vivo, Iralukast undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes may modify its structure for excretion.
  3. Stability Studies: Chemical stability under physiological conditions is crucial; hence studies often assess how Iralukast degrades or transforms in biological environments.
Mechanism of Action

Iralukast exerts its effects by antagonizing cysteinyl leukotriene receptors. This mechanism involves:

  • Receptor Interaction: By binding to CysLT1R and CysLT2R without activating them, Iralukast prevents leukotrienes from eliciting their inflammatory effects.
  • Downstream Effects: This blockade leads to reduced bronchoconstriction, decreased mucus secretion, and diminished vascular permeability—all key factors in asthma pathophysiology.

Studies have shown that Iralukast not only inhibits bronchoconstriction but may also have effects on other inflammatory pathways involved in asthma exacerbations .

Physical and Chemical Properties Analysis

Iralukast exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect formulation strategies.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline environments or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties influence how Iralukast is formulated into dosage forms like tablets or inhalers.

Applications

Iralukast's primary application lies in treating respiratory diseases such as asthma. Its therapeutic benefits include:

  • Asthma Management: By reducing airway inflammation and hyperreactivity, Iralukast helps improve lung function and decrease the frequency of asthma attacks.
  • Potential for Other Indications: Ongoing research explores its efficacy in other immune-mediated conditions where leukotrienes play a role.

Clinical trials are currently underway to further establish its therapeutic profile and potential new indications beyond asthma .

Introduction to Leukotriene Receptor Antagonism in Respiratory Therapeutics

Historical Context of Cysteinyl Leukotriene Pathway Discovery

The understanding of the cysteinyl leukotriene (CysLT) pathway represents a pivotal advancement in respiratory pharmacology. Initial observations of respiratory distress date back to 2600 BC in China, where "noisy breathing" was documented as a clinical phenomenon [1]. However, the modern elucidation of lipid mediators began in the 20th century. In 1921, Küstner and Prausnitz identified that asthma symptoms could be triggered by indoor and outdoor irritants, suggesting the involvement of specific immune mediators [1]. The critical breakthrough came in the 1970s when Swedish biochemist Bengt Samuelsson and colleagues characterized the structure and function of leukotrienes derived from arachidonic acid metabolism via the 5-lipoxygenase pathway [5]. These lipid mediators—leukotriene C4 (LTC4), LTD4, and LTE4—were subsequently recognized as potent bronchoconstrictors capable of inducing mucus hypersecretion, vascular permeability, and eosinophil recruitment in the airways [8]. By the 1980s, researchers established that allergen exposure triggered mast cell-derived leukotriene release, directly linking these molecules to allergic asthmatic responses [1] [5]. This mechanistic understanding provided the foundation for targeted pharmacological intervention in asthma management.

Table 1: Key Milestones in Cysteinyl Leukotriene Pathway Research

TimelineDiscoverySignificance
1921Identification of irritant-induced asthma (Küstner & Prausnitz)Established link between environmental triggers and airway hyperresponsiveness
1970sStructural characterization of leukotrienes (Samuelsson)Identified LTC4, LTD4, LTE4 as inflammatory mediators
Early 1980sElucidation of leukotriene synthesis pathwayDefined 5-lipoxygenase enzyme role in eicosanoid production
Mid-1980sDiscovery of CysLT receptorsConfirmed specific G-protein coupled receptors (CysLT1/CysLT2) in airways

Pharmacological Classification of Leukotriene Modulators

Leukotriene modulators are categorized into two distinct pharmacological classes based on their mechanism of action. The first class comprises leukotriene synthesis inhibitors, which directly target the 5-lipoxygenase (5-LO) enzyme responsible for converting arachidonic acid to leukotriene A4 (LTA4). Zileuton exemplifies this category, functioning as a redox-active inhibitor that blocks the catalytic iron within the 5-LO active site [6]. The second class consists of cysteinyl leukotriene receptor antagonists (LTRAs), which competitively inhibit the binding of cysteinyl leukotrienes to the G protein-coupled CysLT1 receptor subtype [3] [6]. This receptor subtype is predominantly expressed in bronchial smooth muscle cells and eosinophils, mediating bronchoconstriction, mucus secretion, and inflammatory cell recruitment [8].

Montelukast, zafirlukast, and pranlukast represent first-generation CysLT1 antagonists with nanomolar affinity for the receptor. Their molecular structures share key pharmacophoric elements: a lipophilic region for membrane anchoring, a carboxylic acid moiety mimicking the native ligand's polar terminus, and a connecting spacer that positions these domains complementary to the receptor binding pocket [2] [8]. Unlike synthesis inhibitors, LTRAs do not interfere with leukotriene production but selectively block their pro-inflammatory signaling at the receptor level. This mechanistic distinction has therapeutic implications, as CysLT1 antagonists do not inhibit leukotriene B4 (LTB4) mediated neutrophil chemotaxis, preserving this arm of innate immunity [3].

Table 2: Pharmacological Profiles of Leukotriene Modulator Classes

ParameterLeukotriene Synthesis InhibitorsCysteinyl Leukotriene Receptor Antagonists
Primary Target5-Lipoxygenase enzymeCysLT1 receptor
MechanismCompetitive inhibition of LTA4 formationCompetitive LTD4 antagonism
Representative AgentsZileutonMontelukast, Zafirlukast, Pranlukast, Iralukast
Effect on LeukotrienesReduces all leukotriene synthesisBlocks CysLT1-mediated effects only
Receptor SelectivityNot applicableSelective for CysLT1 over CysLT2

Position of Iralukast in Leukotriene Receptor Antagonist Development Chronology

Iralukast (developmental code CGP 45715A) emerged as a structural analogue of leukotriene D4 during the intensive pharmaceutical research of the late 1980s and 1990s aimed at developing potent CysLT1 antagonists [2]. This period witnessed sequential optimization of LTD4 mimetics, beginning with FPL-55772 (an early prototype with poor oral bioavailability) and progressing to orally active agents like pranlukast (ONO-1078), zafirlukast (ICI 204,219), and montelukast (MK-0476) [2] [8]. Iralukast originated from Novartis' systematic structure-activity relationship studies directed by Alexander von Sprecher, which explored modifications to the native LTD4 structure [2].

A pivotal innovation in iralukast's design was the application of the "methyl principle" – replacing the C1 carboxylic acid group of LTD4 with a methyl group while retaining nanomolar receptor affinity [2]. This strategic modification enhanced metabolic stability by eliminating a site of glucuronidation while maintaining critical interactions with the CysLT1 receptor binding pocket. Pharmacological characterization demonstrated iralukast's high affinity binding to human lung parenchyma membranes, with competition assays against [³H]-LTD4 revealing dissociation constants (Ki) of 16.6 nM for both high and low affinity receptor states [8]. Functional studies using isolated human bronchial strips showed iralukast potently antagonized LTD4-induced contraction with a pA2 value of 7.77, comparable to clinically approved antagonists [8]. Preclinical studies in allergic sheep models demonstrated significant inhibition of both LTD4 and antigen-induced bronchoconstriction, suggesting therapeutic potential [2].

Despite its promising preclinical profile, iralukast did not progress to clinical development as rapidly as montelukast, which became the dominant LTRA due to superior pharmacokinetic properties and once-daily dosing convenience. Nevertheless, iralukast served as a critical chemical tool for probing CysLT1 receptor dynamics, particularly its slow binding kinetics requiring 15-minute preincubation for maximal inhibitory effect – a property attributed to its structural similarity to the native ligand [8]. This characteristic distinguished it from quinoline-type antagonists like CGP 57698 and informed subsequent drug design efforts in the field [8].

Table 3: Chronological Development of Select Cysteinyl Leukotriene Receptor Antagonists

Agent (Code)Discovery PeriodKey Structural FeaturesAffinity/Functional DataDevelopment Status
FPL-557721973Chromone scaffoldpA2 8.3 (guinea pig ileum)Discontinued (poor oral bioavailability)
Pranlukast (ONO-1078)Late 1980sIndole-carboxylate derivativeIC50 = 2.1×10⁻⁸ M (guinea pig trachea)Marketed (Japan, 1995)
Zafirlukast (ICI 204,219)Early 1990sQuinoline-alkylamidepA2 9.5 (human bronchus)Marketed (US/EU, 1996)
Montelukast (MK-0476)Mid-1990sQuinoline-mercaptoacetateKi = 0.52 nM (human lung)Marketed (worldwide, 1998)
Iralukast (CGP 45715A)Late 1980sLTD4 analog with methyl substitutionKi = 16.6 nM (human lung); pA2 = 7.77 (human bronchus)Preclinical/Phase I

Research Findings on Iralukast's Pharmacological Profile

Iralukast demonstrated unique binding kinetics in radioligand displacement studies using human lung parenchyma membranes. Unlike quinoline-derived antagonists, iralukast displayed time-dependent receptor interactions, with preincubation significantly enhancing its inhibitory potency against [³H]-LTD4 binding [8]. This slow dissociation kinetics suggested an irreversible or allosteric component to its antagonism, a property potentially advantageous for prolonged therapeutic effects. Functional investigations in isolated human bronchial tissue demonstrated concentration-dependent rightward shifts of LTD4 concentration-response curves, confirming competitive antagonism with a pA2 value of 7.77 ± 4.3% coefficient of variation [8]. Notably, iralukast suppressed maximal LTD4-induced contraction by approximately 30% at higher concentrations, indicating possible non-competitive interactions at saturating doses [8].

In antigen-sensitized human bronchial strips, iralukast concentration-dependently inhibited anti-immunoglobulin E (IgE)-induced contraction, reducing the maximal contractile response by 40-60% at micromolar concentrations [8]. This contrasted with its effects on direct LTD4 challenge, suggesting additional mechanisms beyond receptor blockade, possibly including interference with IgE-mediated mediator release from mast cells. Comparative studies positioned iralukast's potency between early LTRAs like pranlukast and contemporary agents like montelukast, with Capra and colleagues noting its affinity fell within the "nanomolar range, similar to those obtained for ICI 204,219 [zafirlukast] and ONO 1078 [pranlukast]" [8]. These comprehensive in vitro investigations established iralukast as a valuable pharmacological tool for studying CysLT1 receptor function and a promising candidate for asthma therapy development, though ultimately superseded by compounds with more favorable pharmacokinetic profiles.

Properties

CAS Number

151581-24-7

Product Name

Iralukast

IUPAC Name

7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid

Molecular Formula

C38H37F3O8S

Molecular Weight

710.8 g/mol

InChI

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1

InChI Key

IXJCHVMUTFCRBH-SDUHDBOFSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

Synonyms

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.